molecular formula C9H8BrClO2 B1334453 3-Bromo-5-chloro-4-ethoxybenzaldehyde CAS No. 884497-58-9

3-Bromo-5-chloro-4-ethoxybenzaldehyde

Cat. No.: B1334453
CAS No.: 884497-58-9
M. Wt: 263.51 g/mol
InChI Key: BDNBQEWANMSSCP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-ethoxybenzaldehyde: is a benzaldehyde derivative with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzaldehyde core. It is widely used in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde typically involves the bromination and chlorination of 4-ethoxybenzaldehyde. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-4-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It is also used in the development of new biochemical assays and analytical methods .

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals, particularly those targeting specific biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial products. It is also used as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of target molecules, leading to changes in their biological activity. The bromine and chlorine atoms play a crucial role in the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-chloro-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its hydroxy and methoxy analogs. This difference in functional groups can lead to variations in reactivity, solubility, and other chemical behaviors .

Properties

IUPAC Name

3-bromo-5-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNBQEWANMSSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397561
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-58-9
Record name 3-Bromo-5-chloro-4-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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